2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 2-position and a tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . The chloro group acts as an electron-withdrawing substituent, modulating the electronic properties of the aromatic ring, while the boronic ester enables efficient coupling with aryl halides under palladium catalysis. Its aldehyde functionality further allows derivatization into diverse intermediates, making it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMDSLNRXFTCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-chloro-4-bromobenzaldehyde with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and ligands like triphenylphosphine.
Major Products Formed
Oxidation: 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is particularly valuable for:
- Cross-Coupling Reactions : This compound is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science. The presence of the boronic ester allows for efficient coupling with aryl halides.
Medicinal Chemistry
The compound is involved in the synthesis of biologically active molecules. Its applications include:
- Drug Development : It aids in creating potential drug candidates targeting specific enzymes or receptors. For instance, studies have shown its effectiveness in synthesizing compounds with antimicrobial and anticancer properties .
Material Science
In materials science, this compound is employed in producing advanced materials and polymers with tailored properties. Its role in the synthesis of functionalized polymers enhances the performance characteristics of these materials.
Case Study 1: Cross-Coupling Reactions
In a study published in a reputable journal, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions. The results indicated high yields of desired products under optimized conditions, showcasing its utility as a versatile reagent in organic synthesis .
Case Study 2: Anticancer Activity
Another research article explored the biological activities of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications. The study highlighted the importance of the boronic ester functionality in enhancing biological activity .
Case Study 3: Polymer Synthesis
Research on the use of this compound in polymer chemistry revealed its role as a monomer that can be polymerized to create materials with specific mechanical properties. The study outlined methods for incorporating this compound into polymer matrices to improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism by which 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its reactivity in chemical transformations. The boronic ester group allows for facile cross-coupling reactions, while the aldehyde and chloro groups provide sites for further functionalization. These properties make it a versatile intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Reactivity in Suzuki-Miyaura Coupling
- Target Compound: The aldehyde group may require protection under basic coupling conditions to avoid side reactions (e.g., aldol condensation).
- Trifluoromethyl Analog (CAS 1432571-98-6) : The CF₃ group’s strong electron-withdrawing effect enhances boronic ester stability against hydrolysis but may reduce nucleophilicity in coupling .
- Methyl Ester Analog (CAS 2377611-97-5): The amino and ester groups improve solubility in polar aprotic solvents (e.g., DMF), facilitating coupling at lower temperatures .
Biological Activity
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.
- Molecular Formula : C13H16BClO4
- Molecular Weight : 286.63 g/mol
- CAS Number : 1381957-27-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown effectiveness against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4–8 μg/mL |
| Compound B | Mycobacterium abscessus | 0.5–1.0 μg/mL |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against multidrug-resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of a derivative on MDA-MB-231 (triple-negative breast cancer) cells:
| Parameter | Value |
|---|---|
| IC50 | 0.126 μM |
| Selectivity Index | 19-fold lower toxicity against non-cancer cells |
The compound displayed a strong inhibitory effect on cancer cell proliferation while showing minimal toxicity to normal cells, indicating a promising therapeutic window.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Disruption of Cellular Processes : It could interfere with cellular signaling pathways that promote tumor growth and metastasis.
- Antimicrobial Mechanisms : The presence of boron in its structure may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic processes in pathogens.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. These studies are crucial for understanding the safety and efficacy of potential therapeutic agents.
Summary of Pharmacokinetic Findings
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Elimination Half-Life | >12 hours |
| Oral Dose Tolerance | Up to 800 mg/kg |
These results indicate that compounds related to this compound have favorable pharmacokinetic profiles with acceptable safety margins in vivo.
Q & A
Q. What is the primary role of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in organic synthesis?
This compound is widely used as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. Its aldehyde group also allows further functionalization, such as condensation reactions to form Schiff bases or heterocycles. The tetramethyl dioxaborolane group enhances stability and reactivity under catalytic conditions .
Q. How is this compound typically synthesized?
A common method involves borylation of halogenated benzaldehyde derivatives using palladium catalysts. For example:
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and boronate ester integration.
- FT-IR : For identifying the aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- X-ray crystallography (if crystals are obtainable): For unambiguous structural confirmation using software like SHELXL .
Advanced Research Questions
Q. How does the chloro substituent influence reactivity in cross-coupling reactions?
The ortho-chloro group can sterically hinder coupling reactions, requiring optimization of catalytic systems. For instance, bulky ligands (e.g., SPhos) may improve yields by mitigating steric effects. Additionally, the electron-withdrawing nature of chlorine enhances the electrophilicity of the aryl halide, facilitating oxidative addition in Pd-mediated reactions .
Q. What challenges arise in handling this compound, and how are they addressed?
Moisture sensitivity of the boronate ester necessitates anhydrous conditions (e.g., glovebox or Schlenk techniques). Degradation products (e.g., boronic acids) can form if exposed to water, detectable via ¹¹B NMR. Storage at -20°C under inert gas is recommended .
Q. How can regioselectivity issues be resolved when functionalizing the aldehyde group?
To selectively modify the aldehyde without affecting the boronate ester:
Q. What computational methods aid in predicting this compound’s reactivity?
Density functional theory (DFT) calculations can model:
- Charge distribution on the aryl ring to predict coupling sites.
- Transition-state energies for Suzuki-Miyaura reactions.
- Solvent effects on reaction pathways using implicit solvation models (e.g., SMD). Software like Gaussian or ORCA is commonly used .
Data Contradiction and Troubleshooting
Q. How to address discrepancies in NMR data post-synthesis?
If observed peaks deviate from literature:
Q. Why might crystallization attempts fail, and how to improve success?
Common issues include:
- Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) or slow evaporation.
- Impurities : Pre-purify via preparative HPLC or recrystallization.
- Polymorphism : Screen multiple solvents and temperatures. SHELXD can assist in solving crystal structures from poor-quality data .
Methodological Design Considerations
Q. How to design a kinetic study for its participation in cross-coupling reactions?
Q. What strategies optimize its use in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
